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Compound of Interest

Compound Name: MDL3

Cat. No.: B15577144

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-100240 is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neutral
endopeptidase (NEP), positioning it as a significant compound of interest in the research and
development of treatments for cardiovascular diseases such as hypertension and heart failure.
This technical guide provides a comprehensive overview of the chemical structure and a
detailed account of the synthetic pathways for MDL-100240. The information is curated for
researchers, scientists, and professionals in drug development, with a focus on delivering
precise data and methodologies.

Chemical Structure and Properties

MDL-100240 is a complex organic molecule with the systematic IUPAC name (4S,7S,12bR)-7-
[[(2S)-2-acetylsulfanyl-3-phenylpropanoyl]lamino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-
a][1]benzazepine-4-carboxylic acid. Its structure is characterized by a fused heterocyclic core.

Table 1: Physicochemical Properties of MDL-100240
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Property Value Source
Molecular Formula C26H28N205S PubChem
Molecular Weight 480.6 g/mol PubChem
CAS Number 142695-08-7 LookChem
Appearance Not specified in search results N/A
Melting Point Not specified in search results N/A
Boiling Point (Calculated) 767.3°C at 760 mmHg LookChem
Density (Calculated) 1.35 g/cm3 LookChem
pKa 4.3 [2]

Synthesis of MDL-100240

The synthesis of MDL-100240 is a multi-step process that involves the construction of the core
benzazepine ring system followed by the introduction of the side chain. The following is a
detailed description of a plausible synthetic route based on available information.

Overview of the Synthetic Pathway

The synthesis commences with the formation of a substituted hydantoin, which is then resolved
to obtain the desired stereoisomer. Subsequent steps involve esterification, coupling with a
protected amino acid, and a series of transformations to introduce the final functional groups.

Click to download full resolution via product page

Caption: General overview of the synthetic strategy for MDL-100240.

Detailed Experimental Protocols
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While precise, step-by-step industrial synthesis protocols for MDL-100240 are proprietary, the
following sections outline the key transformations based on established chemical reactions and
available literature descriptions.

Step 1: Synthesis of the Hydantoin Derivative

The synthesis begins with the reaction of 3,4-dihydro-2H-pyran with potassium cyanide,
followed by treatment with hydrochloric and acetic acids, and subsequently with ammonium
carbonate to form a hydantoin derivative.

Step 2: Hydrolysis and Resolution

The hydantoin is hydrolyzed using a strong base such as lithium hydroxide to yield a racemic
lithium salt. This racemic mixture is then resolved enzymatically, for instance, using acylase I,
to isolate the desired (S)-enantiomer.

Step 3: Esterification and Coupling

The resolved carboxylic acid is converted to its corresponding methyl ester using trimethyl
orthoformate and hydrochloric acid in methanol. This ester is then coupled with N-phthaloyl-L-
phenylalanine acid chloride in the presence of a base like N-methylmorpholine (NMM) in a
suitable solvent such as a mixture of DMF and CH2Cl-.

Step 4: Subsequent Transformations and Final Product Formation

The coupled product undergoes a series of further reactions, including the deprotection of the
phthaloyl group using hydrazine. The resulting amine is then condensed with 2(R)-
bromopropionic acid. The final step involves the reaction with thioacetic acid to introduce the
acetylsulfanyl group, followed by the hydrolysis of any remaining protecting groups to yield
MDL-100240.

Mechanism of Action

MDL-100240 functions as a dual inhibitor, targeting both angiotensin-converting enzyme (ACE)
and neprilysin (neutral endopeptidase, NEP).[2] This dual action leads to a decrease in the
production of angiotensin Il, a potent vasoconstrictor, and an increase in the levels of natriuretic
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peptides, which promote vasodilation and sodium excretion.[2] This synergistic effect results in

significant blood pressure reduction and cardiovascular protection.[2]
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Caption: Signaling pathway illustrating the dual inhibitory action of MDL-100240.

Quantitative Data

Detailed quantitative data for each step of the synthesis of MDL-100240, such as percentage

yields and spectroscopic analysis, are not publicly available in the reviewed literature. The

following table summarizes the available pharmacokinetic data from a study in healthy

volunteers.

Table 2: Pharmacokinetic Parameters of MDL-100240 and its Active Metabolite MDL-100,173
in Young Adults (Single 25 mg Oral Dose)
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MDL-100,173 (Active

Parameter MDL-100240 (Prodrug) Metabolite)
Cmax (ng/mL) 0.17 8.16
tmax (h) Not specified 1.25
AUC(0-last) (ng-h/mL) Not specified 81.6

Data from a study on the
pharmacokinetics of M100240.

Conclusion

MDL-100240 is a promising cardiovascular drug candidate with a well-defined chemical
structure and a complex, multi-step synthesis. While the general synthetic strategy is
understood, detailed experimental protocols and quantitative data remain largely proprietary.
The dual mechanism of action, inhibiting both ACE and NEP, underscores its therapeutic
potential. Further research and publication of more detailed synthetic methodologies would be
beneficial for the scientific community to fully explore the potential of this and similar
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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